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Compound of Interest

Compound Name: 4-Bromo-3-fluorobenzoic acid

Cat. No.: B119003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

4-Bromo-3-fluorobenzoic acid (CAS No. 153556-42-4), a key intermediate in the synthesis of

various pharmaceuticals. The information is compiled to assist researchers in the identification,

characterization, and quality control of this compound.

Core Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) analyses of 4-Bromo-3-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Description

8.34 Multiplet, 1H (Aromatic)

8.07 Multiplet, 1H (Aromatic)

7.23 Multiplet, 1H (Aromatic)
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¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppm Description & Coupling (J in Hz)

170.2 Carbonyl carbon (C=O)

162.7 Aromatic C-F (d, J = 256.2)

136.1 Aromatic C-H (d, J = 1.7)

131.5 Aromatic C-H (d, J = 8.8)

126.7 Aromatic C-COOH (d, J = 3.5)

116.7 Aromatic C-Br (d, J = 23.1)

109.5 Aromatic C-H (d, J = 21.8)

¹⁹F NMR (376 MHz, CDCl₃)

Chemical Shift (δ) ppm Description & Coupling (J in Hz)

-98.11 Triplet of doublets (td, J = 7.2, 5.2)

Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS)

m/z Description

216.8 [M-H]⁻ (Negative Ion Mode)

Note: Specific, experimentally verified data for FT-IR and Electron Ionization (EI) Mass

Spectrometry of 4-Bromo-3-fluorobenzoic acid were not available in the searched public

databases. The following FT-IR data is based on expected values for the functional groups

present.

Expected Fourier-Transform Infrared (FT-IR)
Spectroscopy Data
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Expected Absorption Range (cm⁻¹) Functional Group Vibration

3300 - 2500 O-H stretch (Carboxylic acid, broad)

1710 - 1680 C=O stretch (Carboxylic acid)

1600 - 1450 C=C stretch (Aromatic ring)

1320 - 1210 C-O stretch (Carboxylic acid)

1250 - 1100 C-F stretch

1070 - 1030 C-Br stretch

920 O-H bend (Carboxylic acid dimer)

Experimental Protocols
The following are detailed methodologies typical for the spectroscopic analysis of solid organic

compounds like 4-Bromo-3-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-20 mg of 4-Bromo-3-fluorobenzoic acid is dissolved

in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), within a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is often added to serve as an internal

reference standard (δ 0.00 ppm).

Instrumentation: Spectra are acquired on a spectrometer operating at a field strength

corresponding to a proton resonance frequency of 400 MHz.

Data Acquisition:

¹H NMR: A standard pulse sequence is used. Key parameters include a spectral width of

approximately -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-

noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required, with

a spectral width of 0 to 220 ppm.
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Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation. Phase and baseline corrections are applied to the resulting spectrum to

ensure accurate peak integration and chemical shift determination.

Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS):

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile

solvent (e.g., methanol or acetonitrile).

Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI

source.

Ionization: The sample solution is introduced into the ESI source, where a high voltage is

applied to create a fine spray of charged droplets. The solvent evaporates, leading to the

formation of gas-phase ions (in this case, [M-H]⁻ in negative ion mode).

Detection: The ions are guided into the mass analyzer, where they are separated based

on their mass-to-charge ratio (m/z) and detected.

Electron Ionization (EI-MS) - General Protocol:

Sample Introduction: A small amount of the solid sample is introduced into the ion source,

often via a direct insertion probe, and volatilized by heating under high vacuum.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV). This causes the ejection of an electron from the molecule, forming a

molecular ion (M⁺•) and various fragment ions.

Detection: The resulting ions are accelerated and separated by the mass analyzer

according to their m/z ratio, and a mass spectrum is generated.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film):
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A small amount (5-10 mg) of solid 4-Bromo-3-fluorobenzoic acid is dissolved in a few

drops of a volatile solvent (e.g., methylene chloride or acetone).

A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr).

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and

the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the clean, empty salt plate is typically recorded first and subtracted

from the sample spectrum.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized chemical compound such as 4-Bromo-3-fluorobenzoic acid.
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Caption: General workflow for chemical synthesis and spectroscopic validation.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3-fluorobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119003#spectroscopic-data-of-4-bromo-3-
fluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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